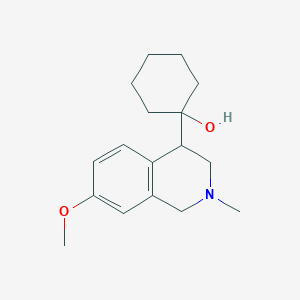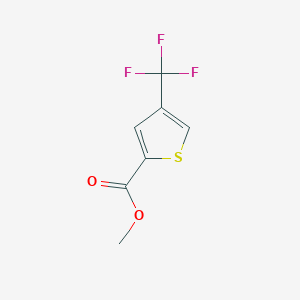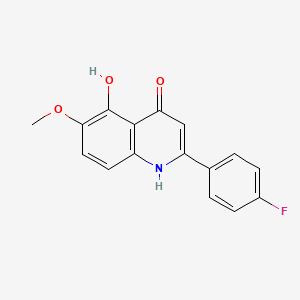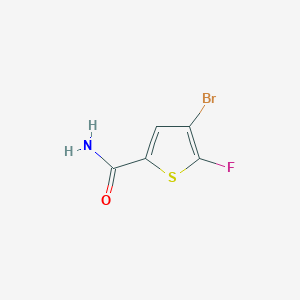
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- es un compuesto orgánico sintético que pertenece a la clase de las cumarinas. Las cumarinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La adición de un anillo de piperazina y un grupo nitro a la estructura de la cumarina mejora sus propiedades farmacológicas, convirtiéndola en un compuesto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- normalmente implica los siguientes pasos:
Formación del núcleo de Cumarina: El núcleo de cumarina se puede sintetizar a través de la reacción de condensación de Pechmann, que implica la reacción de fenoles con β-cetoésteres en presencia de un catalizador ácido fuerte.
Introducción del anillo de Piperazina: El anillo de piperazina se puede introducir a través de reacciones de sustitución nucleófila. Por ejemplo, 4-metilpiperazina se puede hacer reaccionar con un derivado de cumarina adecuado para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: El grupo nitro en el compuesto se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el anillo de piperazina se puede modificar con diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno con paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren bases como el hidróxido de sodio o el carbonato de potasio.
Principales Productos Formados
Oxidación: Derivados de cumarina oxidados.
Reducción: Derivados de cumarina sustituidos con amino.
Sustitución: Diversos derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como sonda en reacciones químicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad.
Vías Implicadas: Puede influir en varias vías bioquímicas, incluidas las que participan en la señalización celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
Cumarina: El compuesto principal, conocido por sus propiedades anticoagulantes y antimicrobianas.
4-Metilpiperazina: Un derivado de piperazina con diversas actividades farmacológicas.
3-Nitrocumarina: Un derivado de cumarina con un grupo nitro, conocido por sus actividades biológicas.
Unicidad
Cumarina, 4-(4-metil-1-piperazinil)-3-nitro- es única debido a la combinación del núcleo de cumarina, el anillo de piperazina y el grupo nitro. Esta estructura única confiere propiedades farmacológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
51685-33-7 |
|---|---|
Fórmula molecular |
C14H15N3O4 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3 |
Clave InChI |
YENAYOJVUHVETP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)


![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)

![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)


![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
